molecular formula C12H12F3N3O3 B3059756 [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate CAS No. 1255717-05-5

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate

Cat. No.: B3059756
CAS No.: 1255717-05-5
M. Wt: 303.24
InChI Key: OJOXGLYUJDLYHE-UHFFFAOYSA-N
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Description

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate: is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable precursor, such as a hydrazine derivative, with a carboxylic acid or its derivatives under acidic conditions.

  • Introduction of the phenyl group: : The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the oxadiazole ring in the presence of a base.

  • Amination: : The ethylamine moiety is introduced by reacting the oxadiazole derivative with ethylamine under suitable conditions.

  • Trifluoroacetylation: : Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the phenyl group or the ethylamine moiety is oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the oxadiazole ring or the trifluoroacetate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Oxidation of the phenyl group can lead to the formation of benzoic acid derivatives.

  • Reduction: : Reduction of the oxadiazole ring can result in the formation of amines or alcohols.

  • Substitution: : Substitution reactions can yield a variety of derivatives with different functional groups attached to the oxadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activities. It has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani.

Medicine

The compound has been investigated for its potential medicinal properties, including its use as an anti-infective agent. Its heterocyclic structure is similar to that of several drugs, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: : This compound is structurally similar but has a methanamine group instead of an ethylamine group.

  • 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1 H-pyrrole-2,5-dione: : This compound contains a pyrrole ring instead of an ethylamine group.

Uniqueness

The uniqueness of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.C2HF3O2/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;3-2(4,5)1(6)7/h2-7H,11H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOXGLYUJDLYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-05-5
Record name 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-phenyl-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
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[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
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[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
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[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Reactant of Route 5
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Reactant of Route 6
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate

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